molecular formula C15H16ClN3O3S3 B2412036 N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide CAS No. 681224-88-4

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide

Cat. No. B2412036
CAS RN: 681224-88-4
M. Wt: 417.94
InChI Key: DMQFKPBYDBVTRU-UHFFFAOYSA-N
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Description

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide is a useful research compound. Its molecular formula is C15H16ClN3O3S3 and its molecular weight is 417.94. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

  • The crystal structures of related (oxothiazolidin-2-ylidene)acetamides, including compounds with morpholino groups, have been studied. These structures are compared to similar compounds, shedding light on the molecular geometry and potential interactions of such molecules (Galushchinskiy, Slepukhin, & Obydennov, 2017).

Anticancer Applications

  • N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, with structural similarities to the compound , have been synthesized and investigated for their anticancer activity, demonstrating potential for use in cancer treatment (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Antimicrobial and Hemolytic Activity

  • A series of related 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides showed antimicrobial activity against various microbes. The structural similarities suggest potential antimicrobial applications for the compound (Gul et al., 2017).

Optoelectronic Properties

  • Studies on thiazole-containing monomers, similar in structure, have explored their optoelectronic properties, suggesting potential applications in materials science and electronic devices (Camurlu & Guven, 2015).

Anticonvulsant Evaluation

  • Compounds with a benzothiazole structure, like the compound , have been investigated for anticonvulsant activities, hinting at potential neurological applications (Nath et al., 2021).

Analgesic Activity

  • Similar N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives have been synthesized and evaluated for analgesic activities, suggesting possible use in pain management (Kaplancıklı et al., 2012).

Src Kinase Inhibitory and Anticancer Activities

  • N-benzyl substituted (((2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide derivatives have been synthesized and evaluated for Src kinase inhibitory and anticancer activities, which may be relevant for the compound (Fallah-Tafti et al., 2011).

Hepatocellular Carcinoma Growth Inhibition

  • A benzothiazole derivative structurally related to the compound has been found to inhibit hepatocellular carcinoma growth, indicating possible therapeutic applications (Lei et al., 2015).

properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O3S3/c16-12-2-1-11(25-12)10-7-24-15(17-10)18-13(20)8-23-9-14(21)19-3-5-22-6-4-19/h1-2,7H,3-6,8-9H2,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQFKPBYDBVTRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide

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